Purvalanol B

Catalog No.
S540646
CAS No.
212844-54-7
M.F
C20H25ClN6O3
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purvalanol B

CAS Number

212844-54-7

Product Name

Purvalanol B

IUPAC Name

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid

Molecular Formula

C20H25ClN6O3

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1

InChI Key

ZKDXRFMOHZVXSG-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Purvalanol B; NG 95; NG-95; NG95.

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

The exact mass of the compound Purvalanol B is 432.1677 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of purvalanol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purvalanol B (CAS 212844-54-7) is a highly selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK5 in the low single-digit nanomolar range[1]. Structurally distinguished from earlier purine-based kinase inhibitors by a 3-chloro-4-carboxyphenyl moiety, it overcomes the severe hydrophobicity typical of the class. This structural feature not only enhances its baseline aqueous solubility under mildly basic conditions but also provides a critical synthetic handle for downstream bioconjugation. In procurement and assay design, Purvalanol B serves as a premium benchmark material for cell cycle arrest, apoptosis induction, and affinity-based protein profiling (ABPP), offering superior potency and processability compared to first-generation purine analogs.

Substituting Purvalanol B with its closest analog, Purvalanol A, or the widely used Roscovitine, introduces significant experimental limitations. Purvalanol A lacks the para-carboxylic acid group present on Purvalanol B's phenyl ring, which severely restricts its aqueous solubility and renders it strictly dependent on DMSO or other organic vehicles for stock formulation . Furthermore, the absence of this carboxylic acid means Purvalanol A cannot be directly immobilized onto agarose or PEG matrices without complex structural modification that risks disrupting the pharmacophore [1]. Roscovitine, while highly soluble and widely cited, exhibits a nearly 100-fold weaker affinity for CDK2 and CDK5, necessitating micromolar dosing that increases the risk of off-target kinase inhibition. Consequently, for applications requiring high-affinity target pull-down or low-nanomolar in vivo dosing, Purvalanol B cannot be substituted with these generic alternatives.

Aqueous Formulation Suitability via Carboxylate Ionization

The addition of a carboxylic acid group to the m-chloro-phenyl ring of the purine scaffold fundamentally alters the physicochemical profile of Purvalanol B compared to Purvalanol A. Under mildly basic conditions (1 eq. NaOH), Purvalanol B achieves an aqueous solubility of up to 43.29 mg/mL (100 mM). In contrast, Purvalanol A lacks an ionizable handle and is highly hydrophobic, requiring organic solvents like DMSO for high-concentration stock solutions .

Evidence DimensionMaximum aqueous solubility (mildly basic conditions)
Target Compound Data100 mM (43.29 mg/mL) in 1 eq. NaOH
Comparator Or BaselinePurvalanol A (Insoluble in aqueous buffers; requires DMSO)
Quantified DifferenceComplete transition from aqueous-insoluble to highly aqueous-soluble (100 mM)
Conditions1 eq. NaOH with gentle warming

Enables the preparation of high-concentration aqueous dosing solutions, eliminating DMSO-induced vehicle toxicity in sensitive cellular assays.

Enhanced Potency Against CDK2/Cyclin A

Purvalanol B demonstrates significantly higher binding affinity for CDK2 compared to its non-carboxylated analog, Purvalanol A, and the benchmark inhibitor Roscovitine. In cell-free kinase assays, Purvalanol B inhibits CDK2/Cyclin A with an IC50 of 6 nM. Under similar conditions, Purvalanol A exhibits an IC50 of 70 nM, while Roscovitine requires approximately 700 nM to achieve 50% inhibition. The orientation of the carboxylate group stabilizes the binding within the ATP pocket, contributing to this enhanced potency [1].

Evidence DimensionCDK2/Cyclin A Inhibition (IC50)
Target Compound Data6 nM
Comparator Or BaselinePurvalanol A (70 nM) / Roscovitine (~700 nM)
Quantified Difference11.6-fold more potent than Purvalanol A; >100-fold more potent than Roscovitine
ConditionsCell-free ATP-competitive kinase assay

Allows researchers to use significantly lower inhibitor concentrations, thereby preserving the selectivity window against off-target kinases.

Superior Inhibition of Neurological Target CDK5

CDK5 is a critical target in neurobiology, and Purvalanol B offers a distinct potency advantage for this kinase over Purvalanol A. Purvalanol B inhibits the CDK5/p35 complex with an IC50 of 6 nM, whereas Purvalanol A inhibits the same complex with an IC50 of 75 nM. This tight binding profile makes Purvalanol B a preferred chemical probe for studying CDK5-mediated pathways in neuronal models [1].

Evidence DimensionCDK5/p35 Inhibition (IC50)
Target Compound Data6 nM
Comparator Or BaselinePurvalanol A (75 nM)
Quantified Difference12.5-fold increase in potency
ConditionsCell-free kinase assay

Provides the necessary potency for robust CDK5 inhibition in complex neuronal lysate models without requiring micromolar dosing.

Direct Synthetic Handle for Affinity Matrix Immobilization

A defining procurement advantage of Purvalanol B is its structural readiness for bioconjugation. The carboxylic acid moiety allows for direct linkage to solid supports (e.g., agarose via a PEG linker) without interfering with the pharmacophore's interaction with the kinase ATP-binding pocket. Immobilized Purvalanol B matrices have been successfully used to pull down CDK1, CDK2, CDK5, and ERK1/2 from cell lysates. Purvalanol A lacks this functional handle, making it unsuitable for direct affinity-based protein profiling (ABPP) applications[1].

Evidence DimensionSuitability for solid-phase immobilization
Target Compound DataDirectly conjugatable via free carboxylic acid
Comparator Or BaselinePurvalanol A (Lacks conjugatable functional group)
Quantified DifferenceBinary capability (Conjugatable vs. Non-conjugatable)
ConditionsAffinity-based protein profiling (ABPP) / Agarose matrix synthesis

Eliminates the need for complex de novo synthesis of functionalized probes, allowing direct procurement for proteomics and pull-down assays.

Affinity-Based Protein Profiling (ABPP) and Target Pull-Downs

Because of its free carboxylic acid handle, Purvalanol B is the optimal starting material for generating kinase-selective affinity matrices. Researchers can directly couple Purvalanol B to PEGylated agarose or magnetic beads to isolate and identify CDK and ERK targets from complex tissue lysates, a workflow impossible with Purvalanol A [1].

Fluorescent Probe Synthesis for Intracellular Tracking

The carboxylate group allows Purvalanol B to serve as a direct precursor for the synthesis of fluorescently labeled CDK inhibitors (e.g., VMY-1-101 and VMY-1-103). This is critical for high-resolution confocal microscopy studies tracking the intracellular localization of CDKs in cancer cell lines[2].

Low-Toxicity Aqueous Dosing in Cellular Assays

For sensitive primary cell cultures where DMSO vehicle toxicity confounds apoptosis or cell-cycle arrest readouts, Purvalanol B can be formulated as a sodium salt in mild aqueous base (up to 100 mM). This ensures that observed phenotypic changes are strictly due to low-nanomolar CDK inhibition rather than solvent artifacts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

432.1676664 Da

Monoisotopic Mass

432.1676664 Da

Heavy Atom Count

30

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Purvalanol B

Dates

Last modified: 08-15-2023
1: Bullard KM, Broccardo C, Keenan SM. Effects of cyclin-dependent kinase inhibitor Purvalanol B application on protein expression and developmental progression in intra-erythrocytic Plasmodium falciparum parasites. Malar J. 2015 Apr 8;14:147. doi: 10.1186/s12936-015-0655-x. PubMed PMID: 25879664; PubMed Central PMCID: PMC4403934.
2: Ringer L, Sirajuddin P, Yenugonda VM, Ghosh A, Divito K, Trabosh V, Patel Y, Brophy A, Grindrod S, Lisanti MP, Rosenthal D, Brown ML, Avantaggiati ML, Rodriguez O, Albanese C. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells. Cancer Biol Ther. 2010 Aug 15;10(4):320-5. PubMed PMID: 20574155; PubMed Central PMCID: PMC3040852.
3: Sirajuddin P, Das S, Ringer L, Rodriguez OC, Sivakumar A, Lee YC, Üren A, Fricke ST, Rood B, Ozcan A, Wang SS, Karam S, Yenugonda V, Salinas P, Petricoin E 3rd, Pishvaian M, Lisanti MP, Wang Y, Schlegel R, Moasser B, Albanese C. Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Cell Cycle. 2012 Oct 15;11(20):3801-9. doi: 10.4161/cc.21988. PubMed PMID: 22983062; PubMed Central PMCID: PMC3495823.
4: Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, Brown ML, Toretsky JA, Uren A, Lee Y, MacDonald TJ, Rodriguez O, Glazer RI, Schlegel R, Albanese C. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818-26. doi: 10.4161/cbt.12.9.17682. PubMed PMID: 21885916; PubMed Central PMCID: PMC3367670.
5: Glauner H, Ruttekolk IR, Hansen K, Steemers B, Chung YD, Becker F, Hannus S, Brock R. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations. Br J Pharmacol. 2010 Jun;160(4):958-70. doi: 10.1111/j.1476-5381.2010.00732.x. PubMed PMID: 20590591; PubMed Central PMCID: PMC2936001.
6: Donald RG, Zhong T, Meijer L, Liberator PA. Characterization of two T. gondii CK1 isoforms. Mol Biochem Parasitol. 2005 May;141(1):15-27. PubMed PMID: 15811523.
7: Yenugonda VM, Deb TB, Grindrod SC, Dakshanamurthy S, Yang Y, Paige M, Brown ML. Fluorescent cyclin-dependent kinase inhibitors block the proliferation of human breast cancer cells. Bioorg Med Chem. 2011 Apr 15;19(8):2714-25. doi: 10.1016/j.bmc.2011.02.052. PubMed PMID: 21440449.
8: Ringer L, Sirajuddin P, Tricoli L, Waye S, Choudhry MU, Parasido E, Sivakumar A, Heckler M, Naeem A, Abdelgawad I, Liu X, Feldman AS, Lee RJ, Wu CL, Yenugonda V, Kallakury B, Dritschilo A, Lynch J, Schlegel R, Rodriguez O, Pestell RG, Avantaggiati ML, Albanese C. The induction of the p53 tumor suppressor protein bridges the apoptotic and autophagic signaling pathways to regulate cell death in prostate cancer cells. Oncotarget. 2014 Nov 15;5(21):10678-91. PubMed PMID: 25296977; PubMed Central PMCID: PMC4279402.
9: Rockey WM, Elcock AH. Rapid computational identification of the targets of protein kinase inhibitors. J Med Chem. 2005 Jun 16;48(12):4138-52. PubMed PMID: 15943486.
10: Sera T. [Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1812-3. Review. Japanese. PubMed PMID: 18051438.
11: Price PM, Yu F, Kaldis P, Aleem E, Nowak G, Safirstein RL, Megyesi J. Dependence of cisplatin-induced cell death in vitro and in vivo on cyclin-dependent kinase 2. J Am Soc Nephrol. 2006 Sep;17(9):2434-42. PubMed PMID: 16914540; PubMed Central PMCID: PMC1698291.
12: Dalgarno D, Stehle T, Narula S, Schelling P, van Schravendijk MR, Adams S, Andrade L, Keats J, Ram M, Jin L, Grossman T, MacNeil I, Metcalf C 3rd, Shakespeare W, Wang Y, Keenan T, Sundaramoorthi R, Bohacek R, Weigele M, Sawyer T. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Chem Biol Drug Des. 2006 Jan;67(1):46-57. PubMed PMID: 16492148.
13: Becker F, Murthi K, Smith C, Come J, Costa-Roldán N, Kaufmann C, Hanke U, Degenhart C, Baumann S, Wallner W, Huber A, Dedier S, Dill S, Kinsman D, Hediger M, Bockovich N, Meier-Ewert S, Kluge AF, Kley N. A three-hybrid approach to scanning the proteome for targets of small molecule kinase inhibitors. Chem Biol. 2004 Feb;11(2):211-23. PubMed PMID: 15123283.
14: Breitenlechner CB, Kairies NA, Honold K, Scheiblich S, Koll H, Greiter E, Koch S, Schäfer W, Huber R, Engh RA. Crystal structures of active SRC kinase domain complexes. J Mol Biol. 2005 Oct 21;353(2):222-31. PubMed PMID: 16168436.
15: Mayhood TW, Windsor WT. Ligand binding affinity determined by temperature-dependent circular dichroism: cyclin-dependent kinase 2 inhibitors. Anal Biochem. 2005 Oct 15;345(2):187-97. PubMed PMID: 16140252.
16: Knockaert M, Gray N, Damiens E, Chang YT, Grellier P, Grant K, Fergusson D, Mottram J, Soete M, Dubremetz JF, Le Roch K, Doerig C, Schultz P, Meijer L. Intracellular targets of cyclin-dependent kinase inhibitors: identification by affinity chromatography using immobilised inhibitors. Chem Biol. 2000 Jun;7(6):411-22. PubMed PMID: 10873834.
17: Knockaert M, Lenormand P, Gray N, Schultz P, Pouysségur J, Meijer L. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol. Oncogene. 2002 Sep 19;21(42):6413-24. PubMed PMID: 12226745.
18: Schang LM, Bantly A, Knockaert M, Shaheen F, Meijer L, Malim MH, Gray NS, Schaffer PA. Pharmacological cyclin-dependent kinase inhibitors inhibit replication of wild-type and drug-resistant strains of herpes simplex virus and human immunodeficiency virus type 1 by targeting cellular, not viral, proteins. J Virol. 2002 Aug;76(15):7874-82. PubMed PMID: 12097601; PubMed Central PMCID: PMC136397.
19: Doerig C. Protein kinases as targets for anti-parasitic chemotherapy. Biochim Biophys Acta. 2004 Mar 11;1697(1-2):155-68. Review. PubMed PMID: 15023358.
20: Corellou F, Brownlee C, Kloareg B, Bouget FY. Cell cycle-dependent control of polarised development by a cyclin-dependent kinase-like protein in the Fucus zygote. Development. 2001 Nov;128(21):4383-92. PubMed PMID: 11684672.

Explore Compound Types